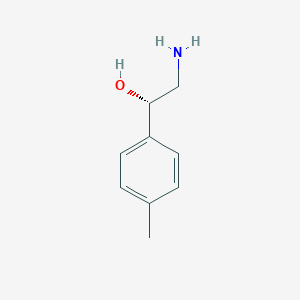

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol

Übersicht

Beschreibung

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol: is a chiral compound with a molecular formula of C9H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features an amino group and a hydroxyl group attached to a phenyl ring, making it a versatile building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can be achieved through several methods:

Reduction of Nitro Compounds: One common method involves the reduction of 4-methylphenyl nitroethanol using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Amination of Epoxides: Another method includes the ring-opening of epoxides with ammonia or amines in the presence of catalysts like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, the production of this compound often involves:

Catalytic Hydrogenation: Large-scale hydrogenation processes using high-pressure hydrogen and metal catalysts.

Enzymatic Resolution: Utilizing enzymes to selectively produce the desired enantiomer from racemic mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: 4-Methylphenyl ketone derivatives

Reduction: 4-Methylphenyl amine derivatives

Substitution: Various substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has numerous applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds.

Medicine: Intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.

Industry: Utilized in the manufacture of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups.

Pathways Involved: It may participate in metabolic pathways where it acts as a substrate or inhibitor, influencing biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R)-2-Amino-1-(4-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

2-Amino-1-phenylethanol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.

4-Methylphenylamine: Contains only the amino group without the hydroxyl group, leading to distinct chemical behavior.

Uniqueness

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical synthesis and potential for diverse biological activities.

Biologische Aktivität

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, also known as 4-methylphenylalaninol, is an important compound in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 165.24 g/mol

- Structure : Contains an amino group (-NH) and a hydroxyl group (-OH) on a chiral carbon, making it a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

- Receptor Interaction : It acts as a ligand for octopaminergic receptors, which are implicated in neurotransmission and various physiological processes.

- Enzymatic Modulation : The compound can influence enzymatic pathways by acting as a substrate or inhibitor, affecting metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Potential

Studies have explored the potential of this compound in cancer treatment:

- Cell Cycle Arrest : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations of 10 µM .

| Compound | Concentration (µM) | Effect on Caspase-3 Activity |

|---|---|---|

| 7d | 10 | 1.33 times |

| 7h | 10 | 1.57 times |

| 10c | 10 | Induced morphological changes |

Synthesis and Applications

This compound serves as a precursor in the synthesis of various biologically active compounds:

- Pharmaceutical Intermediates : It is utilized in synthesizing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study, several analogs of this compound were tested for their effects on cancer cell lines. The results showed that specific modifications could enhance their potency, indicating a pathway for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

(1S)-2-amino-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXVBYRGVHEAH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498117 | |

| Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149403-05-4 | |

| Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.